2-(4-Methoxyphenyl)piperazine acetate

Descripción general

Descripción

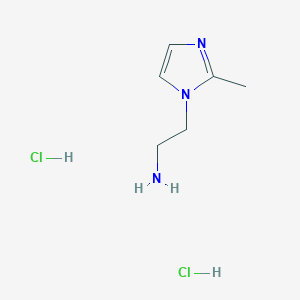

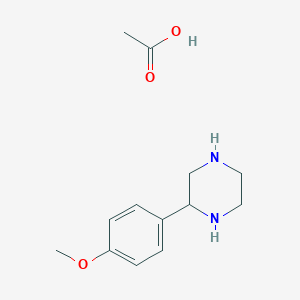

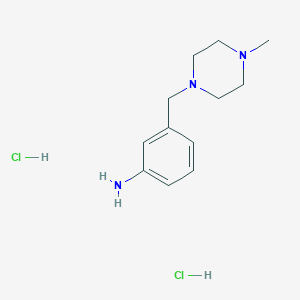

“2-(4-Methoxyphenyl)piperazine acetate” is an organic compound with the molecular formula C13H20N2O3 . It has a molecular weight of 252.31 and is a light brown solid . The IUPAC name for this compound is 2-(4-methoxyphenyl)piperazine acetate .

Synthesis Analysis

The synthesis of piperazine derivatives, including “2-(4-Methoxyphenyl)piperazine acetate”, has been reported in various studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)piperazine acetate” has been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of the molecule were predicted .

Physical And Chemical Properties Analysis

“2-(4-Methoxyphenyl)piperazine acetate” is a light brown solid . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. In particular, it has been found to have protective effects against aluminium-induced neurotoxicity . This is particularly relevant in the context of Alzheimer’s disease, where the cholinergic hypothesis has spurred the development of numerous structural classes of compounds aimed at increasing central cholinergic neurotransmission .

Acetylcholinesterase Inhibitor

The compound has been found to be a potential acetylcholinesterase inhibitor (AChEI) with adequate pharmacokinetic properties . This is significant because acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is one of the important drug targets to increase acetylcholine levels .

Alzheimer’s Disease Treatment

The compound has been studied for its potential in the treatment of Alzheimer’s disease. Alzheimer’s disease is a complex neurodegenerative disorder clinically characterized by progressive memory loss and cognitive impairment . The compound has been found to have potential in alleviating the toxic effects of aluminium, which is associated with Alzheimer’s disease .

Kinase-Inactive Conformation Binding

The compound has been found to bind to the kinase-inactive conformation . This could have potential implications in the development of drugs targeting kinases.

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds. For example, it has been used in the synthesis of urapidil .

In Silico and In Vivo Studies

The compound has been used in both in silico and in vivo studies to understand its properties and potential applications .

Mecanismo De Acción

Target of Action

2-(4-Methoxyphenyl)piperazine acetate, also known as para-Methoxyphenylpiperazine (MeOPP), is a piperazine derivative . It primarily targets the monoamine neurotransmitters and has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Mode of Action

The compound interacts with its targets, the monoamine neurotransmitters, by inhibiting their reuptake and inducing their release . This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by 2-(4-Methoxyphenyl)piperazine acetate is the monoaminergic system , which includes the serotonin, dopamine, and norepinephrine pathways . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, the compound enhances the signaling in these pathways .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, but more research is needed to fully understand these effects.

Result of Action

The result of the action of 2-(4-Methoxyphenyl)piperazine acetate is an enhancement of monoaminergic neurotransmission . This can lead to various effects depending on the specific neurotransmitter system involved. For example, enhancement of serotonin neurotransmission can lead to mood elevation .

Action Environment

The action of 2-(4-Methoxyphenyl)piperazine acetate can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect the monoaminergic system can potentially alter the effects of the compound . Additionally, individual factors such as genetics and liver function can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propiedades

IUPAC Name |

acetic acid;2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZIYSXUKXZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)piperazine acetate | |

CAS RN |

1187931-20-9 | |

| Record name | Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)

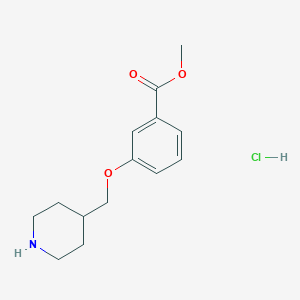

![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)

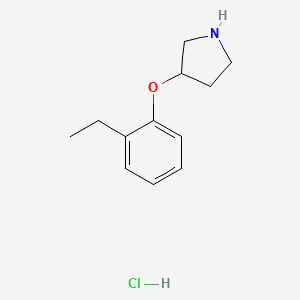

![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)